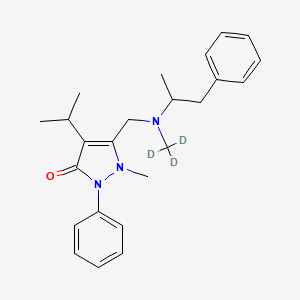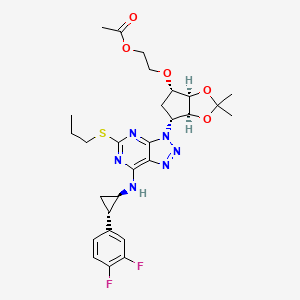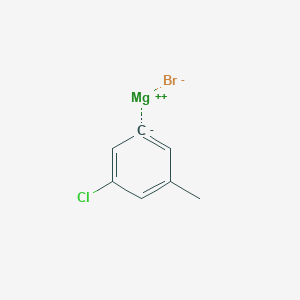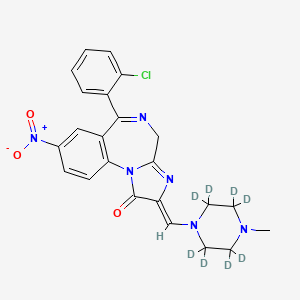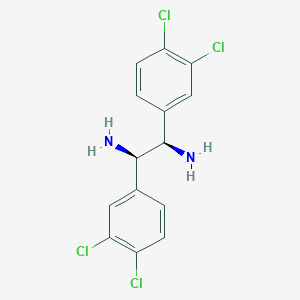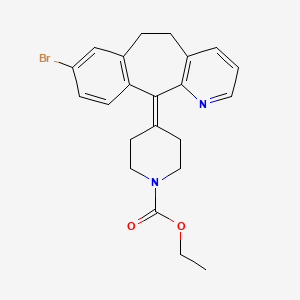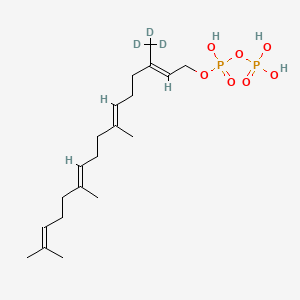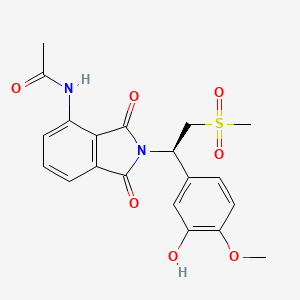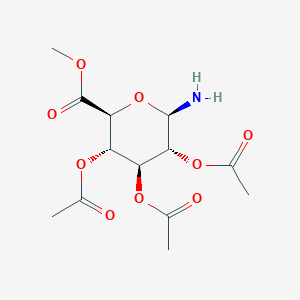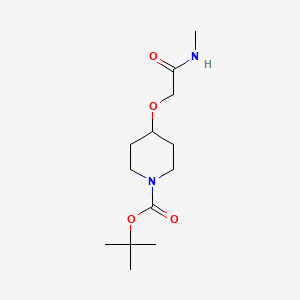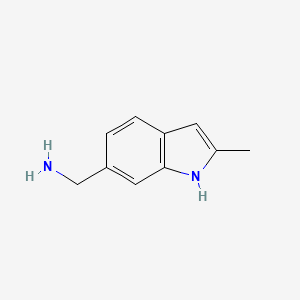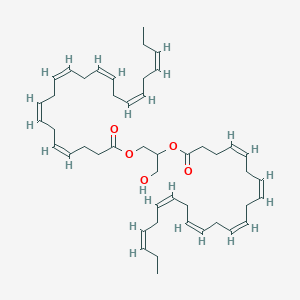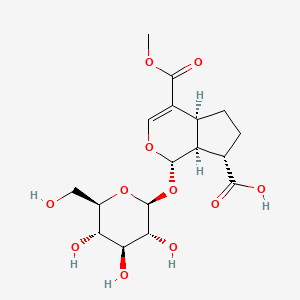
11-Methylforsythide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 11-Methylforsythide involves the biosynthesis processes in Forsythia plants. Enzymes that catalyze the insertion of the ether bond play a crucial role in its biosynthesis .
Analyse Des Réactions Chimiques
11-Methylforsythide, like other iridoids, undergoes various chemical reactions. These include:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
11-Methylforsythide has several applications in scientific research:
Chemistry: It is used as a reference compound in metabolomic studies to understand the biosynthesis of iridoids.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 11-Methylforsythide involves its interaction with various molecular targets and pathways. Enzymes that catalyze the insertion of the ether bond facilitate its biosynthesis, indicating a complex interaction with plant metabolic pathways . The exact molecular targets in humans or other organisms are still under investigation.
Comparaison Avec Des Composés Similaires
11-Methylforsythide is similar to other iridoids such as forsythoside B and phillygenin, which are also found in Forsythia suspensa . These compounds share similar biosynthesis pathways and biological activities. this compound is unique due to its specific chemical structure and the presence of a methyl group at the 11th position, which may influence its biological activity and therapeutic potential .
Propriétés
Formule moléculaire |
C17H24O11 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(1S,4aS,7S,7aS)-4-methoxycarbonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1 |
Clé InChI |
RLCWEUBIDIWNEA-JACXBSBZSA-N |
SMILES isomérique |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



